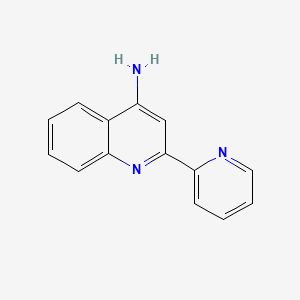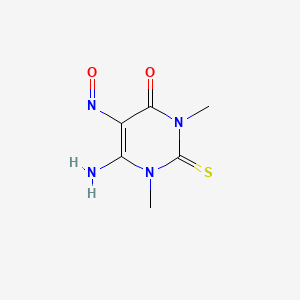
6-Amino-1,3-dimethyl-5-nitroso-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-1,3-dimethyl-5-nitroso-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone is a complex organic compound belonging to the pyrimidinone family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1,3-dimethyl-5-nitroso-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone typically involves multi-step organic reactions. One common method includes the condensation of appropriate amines with thiourea derivatives under controlled conditions. The reaction may require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-1,3-dimethyl-5-nitroso-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amino derivatives.
Substitution: The amino and thioxo groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 6-Amino-1,3-dimethyl-5-nitroso-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biomolecules, such as proteins and nucleic acids. Its structural features could enable it to act as an enzyme inhibitor or a ligand for specific receptors.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, dyes, and agrochemicals. Its reactivity and stability make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of 6-Amino-1,3-dimethyl-5-nitroso-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone involves its interaction with specific molecular targets. The amino and nitroso groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The thioxo group may also play a role in binding to metal ions or other cofactors.
Comparación Con Compuestos Similares
Similar Compounds
6-Amino-1,3-dimethyl-5-nitroso-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone: shares similarities with other pyrimidinone derivatives, such as:
Uniqueness
The presence of both amino and nitroso groups in this compound distinguishes it from other similar compounds
Propiedades
Número CAS |
6501-95-7 |
|---|---|
Fórmula molecular |
C6H8N4O2S |
Peso molecular |
200.22 g/mol |
Nombre IUPAC |
6-amino-1,3-dimethyl-5-nitroso-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C6H8N4O2S/c1-9-4(7)3(8-12)5(11)10(2)6(9)13/h7H2,1-2H3 |
Clave InChI |
ZNIGBVHXVZODGC-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C(=O)N(C1=S)C)N=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


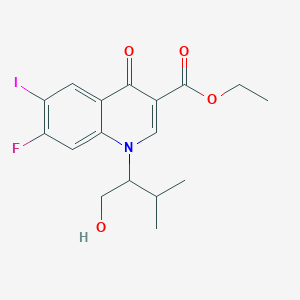

![4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B12811078.png)
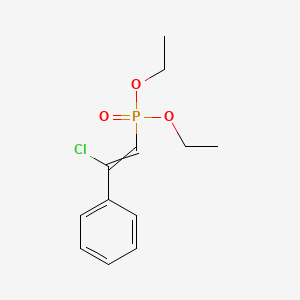
![5,7,8-Trihydro-2-iodo-4-(trifluoromethyl)thiopyrano-[4,3-d]-pyrimidine](/img/structure/B12811100.png)
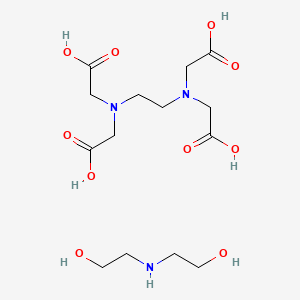




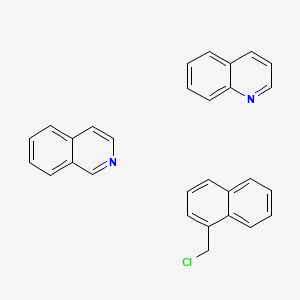
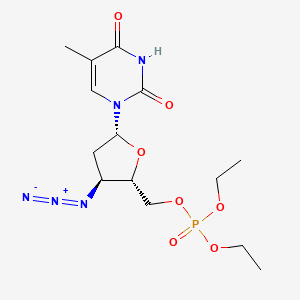
![Disodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12811130.png)
